molecular formula C29H26ClN3O2 B12733522 1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride CAS No. 89159-43-3

1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride

Cat. No.: B12733522
CAS No.: 89159-43-3
M. Wt: 484.0 g/mol
InChI Key: JXWKJUBPTWLGOT-UHFFFAOYSA-N
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Description

1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core, a nitro group, and multiple phenylmethyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the nitro group and phenylmethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reagents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and indole core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

    1H-Indole-2-methanamine derivatives: Varying in the type and position of substituents on the indole core.

    Nitroindoles: Featuring different substituents on the indole ring.

    Phenylmethyl-substituted indoles: Differing in the number and position of phenylmethyl groups.

Properties

CAS No.

89159-43-3

Molecular Formula

C29H26ClN3O2

Molecular Weight

484.0 g/mol

IUPAC Name

N-benzyl-N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C29H25N3O2.ClH/c33-32(34)25-16-17-27-26(18-25)29(24-14-8-3-9-15-24)28(30-27)21-31(19-22-10-4-1-5-11-22)20-23-12-6-2-7-13-23;/h1-18,30H,19-21H2;1H

InChI Key

JXWKJUBPTWLGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C4=C(N3)C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5.Cl

Origin of Product

United States

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